
Technical Guide: ¹³C NMR Spectroscopy of 1-(2-
Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(2-Chloro-4-

nitrophenyl)ethanone

Cat. No.: B108511 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance

(NMR) data for the compound 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the absence of

publicly available experimental spectra, this document presents predicted ¹³C NMR chemical

shifts, a detailed experimental protocol for data acquisition, and a structural representation to

aid in spectral assignment.

Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(2-Chloro-4-
nitrophenyl)ethanone. These values were obtained using computational prediction tools and

are intended to serve as a reference for experimental data. The chemical shifts are reported in

parts per million (ppm) relative to a standard reference compound.
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Carbon Atom Predicted Chemical Shift (ppm)

C=O 195.5

C-1 139.0

C-2 135.5

C-3 125.0

C-4 149.0

C-5 120.5

C-6 130.0

CH₃ 30.5

Structural Diagram with Carbon Numbering
The following diagram illustrates the chemical structure of 1-(2-Chloro-4-
nitrophenyl)ethanone with the carbon atoms numbered for clear correlation with the data

presented in the table above.

Caption: Chemical structure of 1-(2-Chloro-4-nitrophenyl)ethanone with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum

of 1-(2-Chloro-4-nitrophenyl)ethanone.

3.1. Sample Preparation

Dissolve the Sample: Accurately weigh approximately 10-20 mg of 1-(2-Chloro-4-
nitrophenyl)ethanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Add Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added

as an internal reference (0 ppm).
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3.2. Instrument Setup and Calibration

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

Tuning and Matching: Tune and match the ¹³C probe to the appropriate frequency.

Locking: Lock the spectrometer on the deuterium signal of the solvent.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity.

3.3. Data Acquisition Parameters

The following is a representative set of acquisition parameters. These may need to be

optimized based on the specific instrument and sample concentration.

Parameter Value

Pulse Program Standard ¹³C{¹H} inverse-gated decoupling

Acquisition Time 1-2 seconds

Relaxation Delay (d1) 2-5 seconds

Number of Scans
1024 (or as needed for adequate signal-to-

noise)

Spectral Width 0-220 ppm

Temperature 298 K (25 °C)

3.4. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to the spectrum.
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Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0

ppm).

Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis and data interpretation.
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Caption: Workflow for ¹³C NMR analysis of 1-(2-Chloro-4-nitrophenyl)ethanone.
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To cite this document: BenchChem. [Technical Guide: ¹³C NMR Spectroscopy of 1-(2-Chloro-
4-nitrophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108511#13c-nmr-data-for-1-2-chloro-4-nitrophenyl-
ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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